Imeglimin is a first-in-class tetrahydrotriazine-containing oral antidiabetic agent, belonging to a new class of drugs known as "glimins". [, , ] It is the first agent in this class to be approved for the treatment of type 2 diabetes mellitus (T2DM) in Japan. [, , ] Imeglimin is recognized for its unique dual mechanism of action, targeting both insulin resistance and insulin secretion, distinguishing it from other existing antidiabetic medications. [, , ]
Imeglimin exhibits a dual mechanism of action by targeting both insulin resistance and insulin secretion. [, ] This makes it unique among existing antidiabetic agents. []
Insulin Resistance: Imeglimin improves insulin sensitivity by:* Inhibiting hepatic glucose production. [, , ]* Enhancing glucose uptake in skeletal muscles. [, , ]* Restoring deficient Complex III activity and decreasing Complex I activity in mitochondria. [, ]* Redirecting substrate flows in favor of complex II in liver mitochondria, suggesting an increase in fatty acid oxidation. []
Insulin Secretion: Imeglimin enhances insulin secretion by:* Amplifying glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. [, , , , , ]* Preserving β-cell mass by reducing β-cell apoptosis and promoting β-cell proliferation. [, , ]* Enhancing glucose-stimulated ATP generation and inducing nicotinamide adenine dinucleotide (NAD+) synthesis via the salvage pathway in islets. [, ]
Mitochondrial Bioenergetics: A key aspect of imeglimin's action is its targeting of mitochondrial bioenergetics. [, , , , ] This involves:* Reducing reactive oxygen species (ROS) production, thus protecting mitochondria from oxidative stress. [, , ]* Improving mitochondrial function and integrity. [, , ]* Preventing mitochondrial permeability transition pore (mPTP) opening, which is implicated in preventing cell death. []
Endoplasmic Reticulum Homeostasis: Studies also suggest imeglimin modulates the endoplasmic reticulum (ER) homeostasis pathway. [] This contributes to its β-cell protective effects by:* Upregulating the expression of ER-related molecules like CHOP, GADD34, ATF3, and SDF2L1. []* Decreasing eIF2α phosphorylation and restoring global protein synthesis under ER stress. []
Type 2 Diabetes Treatment: Imeglimin is primarily investigated for its potential as a novel therapeutic agent for T2DM. [, , , ] Its dual mechanism of action, targeting both insulin resistance and insulin secretion, along with its favorable safety profile make it a promising candidate. [, ]
Mitochondrial Dysfunction: Imeglimin's ability to modulate mitochondrial bioenergetics has sparked interest in its potential for treating diseases associated with mitochondrial dysfunction. [, ] This extends beyond diabetes to conditions like maternally inherited deafness and diabetes (MIDD). []
Diabetic Complications: Research suggests imeglimin might offer protective effects against diabetic complications like cardiomyopathy and neuropathy. [, ] Its potential to reduce ischemia-induced brain damage has also been explored. []
Neuroinflammation: Studies indicate imeglimin exhibits anti-inflammatory effects in high-glucose-stimulated microglia, a type of brain cell. [] This suggests a potential role in mitigating neuroinflammation associated with diabetes.
Drug Delivery Systems: Researchers are exploring novel drug delivery systems like electrospun nanofibers for imeglimin administration. [] This aims to optimize its therapeutic efficacy and patient compliance.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: